

TAK-593 efficacy vs sunitinib lenvatinib

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

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Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the CLEAR trial, comparing lenvatinib plus pembrolizumab against sunitinib.

Parameter	Lenvatinib + Pembrolizumab	Sunitinib	Notes
Median PFS (Progression-Free Survival)	23.3 months [1]	9.2 months [1]	Hazard Ratio (HR): 0.42; 95% CI: 0.34-0.52 [1]
Overall Survival (OS)	Not reached [2] [1]	Not reached [2] [1]	HR: 0.72; 95% CI: 0.55-0.93 [1]
Objective Response Rate (ORR)	71.0% [1]	36.1% [1]	Relative Risk: 1.97; 95% CI: 1.69-2.29 [1]
Complete Response (CR) Rate	17.2% [1]	4.2% [1]	
Common Adverse Events	Hypertension, diarrhea, fatigue, musculoskeletal	Diarrhea, fatigue, hand-foot syndrome,	Lenvatinib + pembrolizumab had a higher rate of grade ≥ 3

Parameter	Lenvatinib + Pembrolizumab	Sunitinib	Notes
(AEs)	pain [3] [4]	decreased platelet count [2] [4]	AEs and required more dose modifications [4].

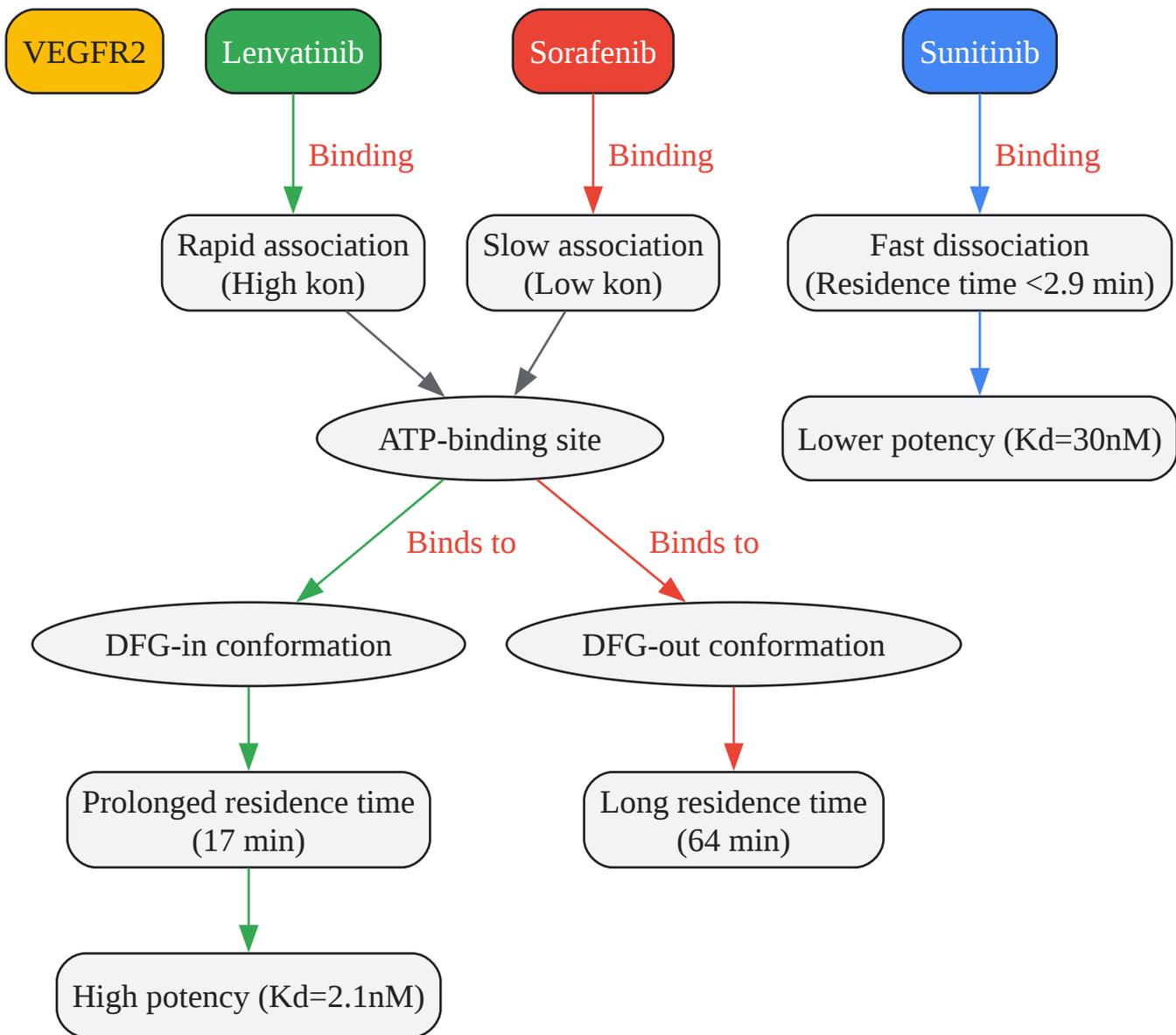
Experimental Protocol from the CLEAR Trial

For researchers, the key methodological details of the CLEAR trial are as follows:

- **Study Design:** Phase 3, randomized, open-label trial [2] [3] [1].
- **Patient Population:** 1,069 patients with previously untreated, advanced clear cell RCC [2] [1].
- **Interventions:**
 - **Experimental Arm:** Lenvatinib (20 mg orally once daily) plus Pembrolizumab (200 mg intravenously every 3 weeks) [3] [1].
 - **Control Arm:** Sunitinib (50 mg orally once daily for 4 weeks, followed by 2 weeks off) [3] [1].
- **Primary Endpoint:** Progression-free survival (PFS) as assessed by investigators [3].
- **Key Secondary Endpoints:** Overall survival (OS) and objective response rate (ORR) [3].

Mechanism of Action: Lenvatinib's Distinct Binding

A key differentiator for lenvatinib is its unique mechanism of action at the molecular level, which contributes to its potency.



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Lenvatinib exhibits a unique binding mode to VEGFR2. It rapidly associates with the kinase and binds to its active form (DFG-in conformation), leading to a prolonged residence time and high potency. In contrast, sorafenib is a slow-binding type II inhibitor that targets the inactive (DFG-out) form, while sunitinib, a type I inhibitor, has fast binding kinetics but a much shorter residence time [5].

Biomarker Analyses and Resistance Mechanisms

Understanding biomarkers and resistance is crucial for drug development. Recent analyses from the CLEAR trial and other research indicate:

- **Consistent Efficacy Across Biomarkers:** The superior efficacy of lenvatinib plus pembrolizumab over sunitinib was observed consistently across biomarker subgroups defined by **PD-L1 expression**, **RCC driver gene mutations** (VHL, PBRM1, SETD2, BAP1), and various **gene expression signatures** [6].
- **Resistance Challenges:** Drug resistance remains a significant hurdle in RCC. Mechanisms include **constitutive activation of HIF** even after VHL loss correction, alterations in the **p53 pathway**, modulation of **autophagy**, and dysregulation of **non-coding RNAs** [7]. Overcoming these is a key focus of next-generation drug development.

Information on TAK-593

After a thorough search of the provided results, I was unable to find any clinical data, efficacy results, or direct comparisons for a drug called **TAK-593**. It does not appear in the context of the CLEAR trial or other RCC studies mentioned. To find information on this compound, you may need to search specialized databases like ClinicalTrials.gov or pharmaceutical company pipelines.

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To cite this document: Smolecule. [TAK-593 efficacy vs sunitinib lenvatinib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548095#tak-593-efficacy-vs-sunitinib-lenvatinib>]

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